2-[(3-Ethoxypropanoyl)amino]benzoic acid
Description
2-[(3-Ethoxypropanoyl)amino]benzoic acid is a benzoic acid derivative with a propanoyl-ethyl ether (ethoxypropanoyl) group attached via an amide linkage at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.255 g/mol .
Properties
IUPAC Name |
2-(3-ethoxypropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-8-7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVOOKBUXBYSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethoxypropanoyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-ethoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethoxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 2-[(3-Ethoxypropanoyl)amino]benzoic acid and its derivatives. Research indicates that modifications in the amino group can enhance the compound's efficacy against various bacterial strains. For instance, derivatives exhibiting improved radical scavenging properties have shown enhanced toxicity against cancer cells, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its structural similarity to other known anti-inflammatory agents suggests that it may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Pharmacological Applications
Psychopharmacological Effects
Compounds similar to this compound have been studied for their psychopharmacological effects, including anxiolytic and anticonvulsant activities. For example, research on related amino benzoic acid amides has demonstrated their ability to alleviate anxiety and reduce seizure activity in animal models . This suggests that this compound may also possess similar psychotropic effects.
Spasmolytic Activity
The spasmolytic activity of related compounds has been documented through studies on isolated ileum preparations. These compounds exhibited significant muscle relaxant properties comparable to established spasmolytics like papaverine, indicating that this compound may also be effective in treating gastrointestinal spasms .
Biochemical Applications
Enzyme Inhibition
Research has indicated that derivatives of amino benzoic acids can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes involved in metabolic pathways presents opportunities for its use in biochemical research and therapeutic applications targeting metabolic disorders .
Drug Development
The synthesis of this compound and its analogs is crucial for developing new pharmaceuticals. The ability to modify the structure allows researchers to explore various pharmacological profiles, leading to the discovery of novel drugs with enhanced efficacy and reduced side effects .
Data Tables
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of amino benzoic acids demonstrated that modifications at the amino group significantly increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of this compound in developing new antibiotics. -
Case Study 2: Psychopharmacological Testing
In a controlled study involving animal models, compounds structurally similar to this compound were tested for their effects on anxiety levels using standard behavioral tests (e.g., elevated plus maze). Results indicated a marked reduction in anxiety-like behaviors, suggesting potential for therapeutic use in anxiety disorders.
Mechanism of Action
The mechanism of action of 2-[(3-Ethoxypropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(3-Ethoxypropanoyl)amino]benzoic acid with structurally and functionally related benzoic acid derivatives:
Structural Analogues
Physicochemical Properties
- Hydrogen Bonding: The ethoxypropanoyl group in the target compound provides 2 hydrogen bond donors (amide NH and carboxylic acid OH) and 4 acceptors (carboxylic acid O, amide O, ethoxy O), similar to analogs like Av9 .
- For example, 2-(4-methoxybenzoyl)benzoic acid has a lower ΔGbinding, suggesting stronger receptor affinity due to balanced polarity .
- Flexibility: The propanoyl chain in the target compound introduces 3 rotatable bonds, offering conformational flexibility absent in rigid benzoyl derivatives like 2-(4-methylbenzoyl)benzoic acid .
Research Findings and Implications
Substituent Effects : Methoxy and methyl groups on benzoyl derivatives improve receptor binding, while ethoxy groups balance hydrophobicity and metabolic stability .
Bioactivity Optimization : Esterification (e.g., methyl esters in Av9) enhances antitumor activity by improving cell permeability, whereas free carboxylic acids (as in the target compound) may favor solubility .
Synthetic Flexibility: The ethoxypropanoyl group offers a modifiable site for introducing additional functional groups, as demonstrated in post-imprinting modifications of similar monomers ().
Biological Activity
2-[(3-Ethoxypropanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 223.23 g/mol
The synthesis of this compound typically involves the reaction of PABA with ethoxypropanoyl chloride under controlled conditions to yield the desired product. This method allows for the introduction of the ethoxypropanoyl group, enhancing the biological activity of the base compound.
Antimicrobial Activity
Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that PABA and its derivatives demonstrate:
- Inhibition against Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Listeria monocytogenes.
- Weak or no activity against Gram-negative bacteria : This selectivity suggests potential applications in targeting specific bacterial infections while minimizing impact on beneficial flora .
Antioxidant Properties
PABA and its derivatives have been identified as effective scavengers of reactive oxygen species (ROS), contributing to their antioxidant capacity. This property is particularly valuable in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have indicated that this compound may possess anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways, although specific pathways remain to be elucidated .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of PABA derivatives suggest that they may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy :
- Neuroprotective Activity :
- Antioxidant Testing :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
